Boc-leucyl-seryl-threonyl-arginine-4-methylcoumaryl-7-amide
Description
tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate: is a synthetic peptide composed of the amino acids leucine, serine, threonine, and arginine, with a t-butyloxycarbonyl (Boc) group at the N-terminus and a 4-methylcoumaryl-7-amide (MCA) group at the C-terminus. This compound is primarily used as a substrate in enzymatic assays, particularly for measuring the activity of activated Protein C, an enzyme involved in blood clotting .
Properties
CAS No. |
73554-93-5 |
|---|---|
Molecular Formula |
C34H52N8O10 |
Molecular Weight |
732.8 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C34H52N8O10/c1-17(2)13-23(40-33(50)52-34(5,6)7)29(47)39-24(16-43)30(48)41-27(19(4)44)31(49)42-28(46)22(9-8-12-37-32(35)36)38-20-10-11-21-18(3)14-26(45)51-25(21)15-20/h10-11,14-15,17,19,22-24,27,38,43-44H,8-9,12-13,16H2,1-7H3,(H,39,47)(H,40,50)(H,41,48)(H4,35,36,37)(H,42,46,49)/t19-,22+,23+,24+,27+/m1/s1 |
InChI Key |
KHROACPEOHQTRJ-ZDLOCFOUSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CCCN=C(N)N)C(=O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(CCCN=C(N)N)C(=O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |
Synonyms |
Boc-Leu-Ser-Thr-Arg-MCA Boc-leucyl-seryl-threonyl-arginine-4-methylcoumaryl-7-amide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate involves the stepwise addition of protected amino acids to form the peptide chain. The Boc group is used to protect the N-terminus of the amino acids during the synthesis. The final step involves attaching the MCA group to the C-terminus of the peptide. The synthesis is typically carried out using solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of the peptide chain .
Industrial Production Methods: Industrial production of tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is typically lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate primarily undergoes enzymatic cleavage reactions. The peptide bond between arginine and MCA is cleaved by specific enzymes, such as activated Protein C, releasing the fluorescent MCA .
Common Reagents and Conditions: The enzymatic cleavage of tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate requires specific enzymes and appropriate buffer conditions. For example, activated Protein C cleaves the peptide bond in a buffer solution at physiological pH .
Major Products Formed: The major product formed from the enzymatic cleavage of tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate is the fluorescent MCA, which can be measured to assess enzyme activity .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate is used as a substrate in enzymatic assays to study the activity of proteases and other enzymes. The release of fluorescent MCA upon cleavage allows researchers to quantify enzyme activity .
Biology: In biological research, tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate is used to study the function of enzymes involved in blood clotting, such as activated Protein C. It helps in understanding the regulation of blood coagulation and related disorders .
Medicine: In medical research, tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate is used to develop diagnostic assays for detecting enzyme deficiencies or abnormalities in blood clotting pathways. It is also used in drug discovery to screen for potential inhibitors of specific enzymes .
Industry: In the pharmaceutical industry, tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate is used in quality control assays to ensure the activity and purity of enzyme preparations. It is also used in the development of therapeutic enzymes and enzyme-based treatments .
Mechanism of Action
tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate acts as a substrate for specific enzymes, such as activated Protein C. The enzyme recognizes the amino acid sequence and cleaves the peptide bond between arginine and MCA. This cleavage releases the fluorescent MCA, which can be measured to assess enzyme activity. The molecular targets involved in this process are the peptide bonds within the substrate, and the pathway involves the enzymatic hydrolysis of these bonds .
Comparison with Similar Compounds
- Boc-leu-thr-arg-mca
- Boc-leu-arg-arg-mca
- Boc-leu-gly-arg-mca
Uniqueness: tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate is unique due to its specific amino acid sequence, which makes it a suitable substrate for activated Protein C. The presence of the MCA group allows for the detection of enzyme activity through fluorescence, making it a valuable tool in enzymatic assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
